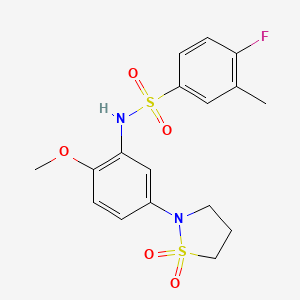![molecular formula C7H15ClFNO B2591471 [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride CAS No. 2580232-41-1](/img/structure/B2591471.png)
[3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride, also known as FMe-CB1, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FMe-CB1 is a cyclobutyl derivative of methanamine that contains a fluoromethyl group and a methoxy group.
Scientific Research Applications
[3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride has been studied for its potential applications in medicinal chemistry. It has been shown to have affinity for the cannabinoid receptor CB1, which is involved in various physiological processes such as appetite regulation, pain perception, and mood. [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride has been used as a tool compound to study the structure-activity relationship of CB1 ligands and to develop new CB1 ligands with improved pharmacological properties.
Mechanism Of Action
[3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride acts as a CB1 receptor agonist, meaning that it binds to and activates the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is mainly expressed in the central nervous system. Upon activation, the CB1 receptor modulates various intracellular signaling pathways, leading to the physiological effects associated with CB1 activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride are similar to those of other CB1 receptor agonists. [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride has been shown to increase food intake in rats and to produce hypothermia and catalepsy in mice. It has also been shown to have analgesic effects in various pain models. [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride has been used to study the role of CB1 receptors in the regulation of energy balance, pain, and mood.
Advantages And Limitations For Lab Experiments
One advantage of using [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride in lab experiments is its high affinity and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation with high specificity. However, one limitation of using [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride is its relatively low potency compared to other CB1 receptor agonists. This may limit its usefulness in certain experiments where high potency is required.
Future Directions
There are several future directions for the study of [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride. One direction is the development of new CB1 ligands based on the structure of [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride. Another direction is the study of the physiological effects of [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride in different animal models and in humans. Additionally, the role of CB1 receptors in various disease states such as obesity, pain, and mood disorders could be further explored using [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride as a tool compound.
Synthesis Methods
The synthesis of [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride involves the reaction of 3-(fluoromethyl)cyclobutanone with methoxymethylamine in the presence of hydrochloric acid. The reaction proceeds through a Mannich-type reaction to yield [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride hydrochloride. The purity of the compound can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
[3-(fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO.ClH/c1-10-7(5-9)2-6(3-7)4-8;/h6H,2-5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWMUBUQLFCXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CF)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminophenyl)sulfanyl]acetonitrile](/img/structure/B2591388.png)
![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester](/img/structure/B2591390.png)
![2-[(2,5-difluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2591391.png)
![2-[4-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B2591393.png)

![2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2591395.png)

![2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile](/img/structure/B2591398.png)

![6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2591401.png)

![4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2591408.png)

![[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2591411.png)